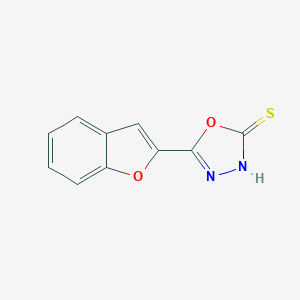

5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol

Vue d'ensemble

Description

5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that combines the structural features of benzofuran and oxadiazole. Benzofuran is known for its wide range of biological activities, while oxadiazole is recognized for its versatility in medicinal chemistry. The combination of these two moieties in a single molecule results in a compound with significant potential in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with carbon disulfide and potassium hydroxide to yield the desired oxadiazole-thiol compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction times .

Analyse Des Réactions Chimiques

Alkylation Reactions

The thiol (-SH) group undergoes nucleophilic substitution with alkyl/aryl halides:

Key Observations :

-

Alkylation proceeds efficiently in polar protic solvents (e.g., ethanol).

-

Electron-withdrawing substituents on benzyl halides slightly reduce reaction rates .

Photochemical Oxidation

UV irradiation in the presence of a sensitizer oxidizes the thiol group to a sulfonate:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| Benzene, UV light, benzophenone | No reaction (starting material recovered) | – | |

| H₂O-benzene, UV light, O₂ aeration | 5-(Benzofuran-2-yl)-1,3,4-oxadiazole-2-sulfonate | 60% |

Mechanistic Insight :

-

Aqueous conditions and oxygen are critical for successful oxidation.

-

The reaction proceeds via radical intermediates, stabilized by the aromatic benzofuran system .

Coupling Reactions Under Modern Techniques

Ultrasound- and microwave-assisted methods enhance reaction efficiency:

Advantages :

-

Reduced reaction time (30 min vs. 6–12 h for conventional methods).

Spectral Characterization

Key spectral data for structural confirmation:

IR Spectroscopy

| Peak (cm⁻¹) | Assignment |

|---|---|

| 2729–2852 | C-H stretch (CH₃, aromatic) |

| 1643 | C=N stretch (oxadiazole) |

| 1099 | C-S stretch |

| 3068 | Aromatic O-H bend |

¹H NMR (CDCl₃)

| δ (ppm) | Assignment |

|---|---|

| 1.79 | CH₃ (benzofuran substituent) |

| 5.10 | Aromatic O-H |

| 7.08–7.80 | Aromatic protons (benzofuran) |

| 8.01 | S-H (thiol group) |

Mass Spectrometry

Applications De Recherche Scientifique

Anticancer Activity

5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol has demonstrated significant anticancer properties. Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, including lung cancer (A549), pancreatic cancer, and colon cancer cells. For example:

- Case Study: A derivative of this compound showed an IC50 value of 6.3 μM against A549 cells, outperforming the reference drug crizotinib (IC50 8.54 μM) in terms of potency .

Antimicrobial Properties

The compound exhibits promising antimicrobial activity against a range of pathogens. Studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. Notably:

- Antitubercular Activity: Derivatives have shown high potency against Mycobacterium tuberculosis strains with MIC values as low as 0.03 µM .

Anticonvulsant Activity

Research has also explored the anticonvulsant potential of derivatives of this compound. Compounds containing this scaffold were evaluated in several models (e.g., MES and scPTZ) and demonstrated significant anticonvulsant activity .

Data Tables

Mécanisme D'action

The mechanism of action of 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. The benzofuran moiety is known to interact with enzymes and receptors, while the oxadiazole ring can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Phenyl-1-benzofuran-2-yl derivatives: Known for their antimicrobial and antioxidant activities.

Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: Evaluated for anticancer activity.

Uniqueness

5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of both benzofuran and oxadiazole moieties, which confer a combination of biological activities not commonly found in other compounds. This dual functionality makes it a valuable compound for further research and development in various fields .

Activité Biologique

5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological activity, and therapeutic potential of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of benzofuran derivatives with hydrazine and carbonyl compounds. Various methods, including microwave-assisted synthesis and ultrasound-assisted techniques, have been employed to enhance yield and efficiency. For instance, one study reported yields ranging from 60% to 96% using these modern synthetic approaches .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies using the A549 lung cancer cell line demonstrated an IC50 value of 6.3 μM, which is notably lower than that of the reference drug crizotinib (IC50 = 8.54 μM) . This suggests a promising potential for this compound in cancer therapy.

Table 1: Anticancer Activity of this compound

| Compound | Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |

|---|---|---|---|

| This compound | A549 | 6.3 | 8.54 |

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against various bacteria. In studies assessing antibacterial efficacy, derivatives of oxadiazoles showed significant activity against Gram-positive and Gram-negative bacteria such as E. coli and S. aureus . Notably, compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) indicating their potential as antimicrobial agents.

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Bacteria | MIC (μg/mL) | Activity Level |

|---|---|---|---|

| This compound | E. coli | X | Moderate |

| S. aureus | Y | High |

Mechanistic Insights

Mechanistically, the anticancer activity of this compound may involve the induction of apoptosis in cancer cells through various pathways. Flow cytometry assays have indicated that this compound can induce significant apoptotic effects in treated cell lines . Additionally, conformational analysis has revealed its spatial arrangements conducive to binding with target proteins involved in cancer progression.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study on Lung Cancer : A study involving the A549 cell line highlighted the compound's ability to reduce cell viability significantly compared to controls.

- Case Study on Bacterial Infections : Another investigation assessed its effectiveness against multi-drug resistant strains of bacteria, demonstrating its potential as an alternative treatment option in antimicrobial therapy.

Propriétés

IUPAC Name |

5-(1-benzofuran-2-yl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2S/c15-10-12-11-9(14-10)8-5-6-3-1-2-4-7(6)13-8/h1-5H,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDBHDMLDUGSMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=NNC(=S)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30548187 | |

| Record name | 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112521-75-2 | |

| Record name | 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.